5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S2/c1-16-9(8-3-2-6-17-8)7-13-19(14,15)11-5-4-10(12)18-11/h2-6,9,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBGUVKAKBEYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene-2-sulfonamide core: This step involves the reaction of thiophene-2-sulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the sulfonamide intermediate.
Methoxyethyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxyethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiophene and furan moieties exhibit significant antimicrobial activities. 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has been investigated for its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have demonstrated that this compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it showed an MIC of 50 µg/mL against E. coli, indicating potent antimicrobial effects .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. The furan and thiophene rings are known to modulate signaling pathways involved in inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .
Anticancer Activity
Preliminary investigations have indicated that 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Compounds with similar structures have shown promising results in inhibiting tumor growth .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of many other tested compounds .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide | 50 µg/mL against E. coli | Effective against multiple strains |
| Anticancer | Related compounds | Varies by cell line | Induces apoptosis |
| Anti-inflammatory | Mechanism involves inhibition of cytokines | N/A | Potential for inflammatory diseases |
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Variations
The compound’s uniqueness lies in its nitrogen substituent (2-(furan-2-yl)-2-methoxyethyl), distinguishing it from other thiophene sulfonamides. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiophene Sulfonamide Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methoxyethyl group in the target compound may improve water solubility compared to FX5’s lipophilic aryl substituents.
- Metabolic Stability : The furan ring could introduce metabolic liabilities (e.g., oxidative degradation), whereas FX5’s trifluoromethyl group may enhance stability .
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₃O₃S |
| Molecular Weight | 285.75 g/mol |
| CAS Number | 1795442-78-2 |
This compound features a thiophene ring, a furan moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Inhibition of Carbonic Anhydrase
Research indicates that thiophene and furan derivatives, including sulfonamides, exhibit significant inhibitory activity against carbonic anhydrase II (CA II). A study demonstrated that compounds similar to 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide possess nanomolar-level potency in inhibiting CA II in vitro. This inhibition is crucial for developing topical ocular hypotensive agents .
Antimicrobial Activity
Recent investigations into thiophene derivatives have revealed their potential as antimicrobial agents. For instance, a series of thiophene-based compounds were evaluated for their antifungal properties against various pathogens. The results indicated that certain derivatives showed promising fungicidal activity, which could be attributed to the structural features shared with 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide .
Case Studies and Research Findings
- Topical Ocular Hypotensive Agents :
-
Antiviral Potential :
- A related compound was investigated for its inhibitory effects on SARS-CoV-2 main protease (Mpro). The study found that certain furan derivatives exhibited significant inhibitory activity against Mpro, suggesting that structural modifications similar to those in 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide could yield effective antiviral agents .
- Fungicidal Activity :
Q & A
Q. What are the common synthetic routes for 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Acylation of a substituted aniline to introduce the sulfonamide group.
- Step 2 : Cross-coupling reactions (e.g., Suzuki or Stille coupling) under palladium catalysis to attach the furan and thiophene moieties .
- Step 3 : Methoxyethyl group introduction via nucleophilic substitution or alkylation.
Critical parameters include inert atmosphere (N₂/Ar), solvents (DMF, THF), and temperatures (~50–80°C). Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized structurally?
Key techniques:
- NMR Spectroscopy : Confirms substituent positions and purity (e.g., ¹H NMR for methoxyethyl protons, ¹³C NMR for aromatic carbons).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~360–370).
- Infrared (IR) : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .
Q. What in vitro assays are used to assess its biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., thrombin or Factor Xa inhibition) with IC₅₀ calculations .
- Antimicrobial Activity : Microdilution assays against bacterial/fungal strains (e.g., MIC values reported in µg/mL) .
Controls include reference inhibitors (e.g., warfarin for anticoagulant studies) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for intermediate stability.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
Yields >70% are achievable with rigorous exclusion of moisture .
Q. How do structural analogs influence biological activity?
| Analog | Substituent Variation | Biological Impact |
|---|---|---|
| 5-Chloro-N-[3-(4-chlorophenyl)...] | Chlorophenyl vs. furan | Enhanced thrombin inhibition (~2x IC₅₀) |
| 5-Methyl-N-(2-oxoindolin-5-yl)... | Methyl vs. methoxyethyl | Reduced antifungal activity |
| 5-Fluoro-N-(1-methyl-2-oxoindolin... | Fluorine substitution | Improved pharmacokinetic half-life |
| SAR studies highlight the methoxyethyl group’s role in solubility and target binding . |
Q. How to resolve contradictions in reported enzyme inhibition data?
- Assay Variability : Compare buffer pH (e.g., Tris-HCl vs. PBS) and substrate concentrations.
- Protein Source : Recombinant vs. plasma-derived thrombin may show divergent kinetics .
- Computational Docking : Use AutoDock Vina to model binding poses and identify critical residues (e.g., Tyr-228 in thrombin) .
Q. What strategies mitigate metabolic instability in vivo?
- Prodrug Design : Mask sulfonamide with ester groups for sustained release.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce clearance .
Pharmacokinetic studies in rodents show t₁/₂ extension from 2h to 6h with prodrugs .
Methodological Challenges
Q. How to address poor solubility in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactants : Add Tween-80 (0.01%) to prevent aggregation .
Dynamic light scattering (DLS) monitors particle size (<200 nm preferred) .
Q. What computational tools predict off-target effects?
- SwissTargetPrediction : Identifies kinase or GPCR interactions.
- Molecular Dynamics (MD) : Simulates binding to albumin or CYP450s to assess distribution .
Validation via SPR (surface plasmon resonance) confirms predicted off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
